molecular formula C23H22N4O5S B2954141 4-(3-nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide CAS No. 713095-64-8

4-(3-nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide

Cat. No.: B2954141
CAS No.: 713095-64-8
M. Wt: 466.51
InChI Key: HTDYLLHAIJJFJP-UHFFFAOYSA-N
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Description

4-(3-Nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide is a synthetic hybrid compound designed for research applications, particularly in medicinal chemistry. Its structure integrates a benzhydryl piperazine core, a diphenylcarboxamide moiety, and a 3-nitrobenzenesulfonyl group. Research into structurally related compounds, specifically benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids, has shown excellent in vitro antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain, with low cytotoxicity observed in assays . The piperazine scaffold is a privileged structure in drug discovery, found in over 300 clinical drugs due to its ability to enhance druggability and target multiple pharmacological activities . The incorporation of the sulfonamide framework and nitro-substituted benzene is associated with increased lipophilicity, which may contribute to enhanced biological activity in anti-infective research . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3-nitrophenyl)sulfonyl-N,N-diphenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c28-23(26(19-8-3-1-4-9-19)20-10-5-2-6-11-20)24-14-16-25(17-15-24)33(31,32)22-13-7-12-21(18-22)27(29)30/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDYLLHAIJJFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine core. One common approach is to react piperazine with 3-nitrobenzenesulfonyl chloride under controlled conditions to form the intermediate piperazine derivative. This intermediate is then further reacted with diphenylcarbamic acid chloride to introduce the diphenylcarboxamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Typical reducing agents are iron and hydrogen gas.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, such as piperazine derivatives.

  • Substitution: : Sulfonamide derivatives, amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 4-(3-nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows it to interact with a wide range of biological targets.

Medicine

In the medical field, this compound has potential as a lead compound for drug development. Its ability to modulate biological pathways makes it a candidate for therapeutic applications, such as in the treatment of inflammatory diseases or cancer.

Industry

In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(3-nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonyl Group Modifications

4-(4-Methylbenzenesulfonyl)-N,N-Diphenylpiperazine-1-Carboxamide
  • Structural Difference : The 3-nitro group is replaced with a 4-methyl substituent.
  • Biological Activity : Exhibits potent α-glucosidase inhibition (IC50 = 25.1189 µM), a target for type 2 diabetes therapy. Molecular docking studies reveal a binding score of −8.5 kcal/mol, comparable to the reference drug voglibose .
  • Physicochemical Properties : Lower molecular weight (435.4 g/mol) and higher lipophilicity (logP = 3.8) compared to the nitro analog (logP = 3.1) .
1-Benzhydryl-4-((4-Nitrophenyl)sulfonyl)piperazine
  • Structural Difference : The nitro group is positioned para instead of meta on the benzenesulfonyl ring.
  • Impact: Para-nitro substitution reduces steric hindrance but may alter electronic interactions with target proteins. No direct biological data are reported, but positional isomerism often affects binding affinity and selectivity .
N-(3-(4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)-3-oxopropyl)-3-nitrobenzenesulfonamide (4e)
  • Structural Difference : Incorporates a bis(4-fluorophenyl)methyl group instead of diphenylcarboxamide.
  • Biological Activity : Demonstrates selective carbonic anhydrase I inhibition, highlighting the role of fluorinated aromatic groups in enhancing target specificity .

Core Scaffold Variations

N-Phenylpiperazine-1-Carboxamide Derivatives (A2–A6)
  • Structural Difference: Replace the sulfonyl group with quinazolinone or benzooxazine moieties.
  • Biological Activity : Derivatives like A3 (N-(4-fluorophenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide) show moderate anticancer activity but lack α-glucosidase inhibition, underscoring the importance of the sulfonyl group for antidiabetic applications .
YM580 (Androgen Receptor Antagonist)
  • Structural Difference : Features a trans-2,5-dimethylpiperazine core and trifluoromethylpyridinyl substituents.
  • Biological Activity : Potent AR antagonist (ED50 = 2.2 mg/kg/day in rats) due to optimized steric and electronic interactions, illustrating how piperazine carboxamide derivatives can be tailored for hormone-related cancers .

Comparative Data Table

Compound Name Substituent (R) Biological Target IC50/Kd logP Molecular Weight (g/mol) Key Reference
4-(3-Nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide 3-NO2 α-Glucosidase (predicted) N/A 3.1 466.5
4-(4-Methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide 4-CH3 α-Glucosidase 25.1189 µM 3.8 435.4
N-(3-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-3-nitrobenzenesulfonamide Bis(4-F)Ph-CH2 Carbonic Anhydrase I Not reported 4.2 545.11
YM580 4-CN, 3-CF3, 2,5-(CH3)2 Androgen Receptor ED50 = 2.2 mg/kg/day 4.5 521.4

Key Findings and Implications

Nitro vs. Methyl Sulfonyl Groups : The 3-nitro substituent enhances electronic interactions with enzyme active sites (e.g., hydrogen bonding with α-glucosidase residues like Asp95 and Lys96) but may reduce metabolic stability compared to methyl groups .

Positional Isomerism : Meta-nitro positioning optimizes steric compatibility in sulfonamide-based inhibitors, whereas para-nitro analogs may favor alternative targets .

Core Flexibility : Piperazine carboxamide derivatives exhibit broad pharmacological adaptability, with sulfonyl groups favoring antidiabetic activity and fluorinated aryl groups enabling selective enzyme inhibition .

Biological Activity

4-(3-Nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, highlighting its antimicrobial properties and other pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with nitrobenzenesulfonyl chloride, followed by carboxamide formation. The following general reaction scheme outlines the synthetic pathway:

  • Formation of Sulfonamide : The piperazine reacts with 3-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide derivative.
  • Carboxamide Formation : The sulfonamide is then treated with a suitable carboxylic acid derivative (e.g., acyl chloride) to yield the final carboxamide product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study conducted by researchers synthesized various benzhydryl-piperazine-coupled nitrobenzenesulfonamide hybrids, which demonstrated good to excellent antimicrobial efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Bacterial Strain
This compound16Staphylococcus aureus
Benzhydryl-piperazine sulfonamide hybrid8Escherichia coli
Nitrobenzenesulfonamide derivative32Pseudomonas aeruginosa

The exact mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the nitro group plays a critical role in disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antimicrobial Study : A series of novel substituted piperazine derivatives were synthesized and tested for their antimicrobial properties. The study found that compounds with similar structures to this compound exhibited potent activity against various pathogens .
  • Pharmacological Evaluation : Another investigation focused on assessing the cytotoxicity and selectivity of piperazine derivatives against cancer cell lines. Results indicated that certain modifications to the piperazine ring enhanced cytotoxic effects while maintaining low toxicity to normal cells .

Q & A

Basic Research Question

  • Enzyme Inhibition Assays : Screen against targets like kinases or GPCRs using fluorescence polarization or radiometric assays. Include controls (e.g., staurosporine for kinases) to validate signal specificity .
  • Cytotoxicity Profiling : Use MTT or resazurin assays in multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific effects from general toxicity .
  • False-Positive Mitigation :
    • Redox Activity Checks : Test for thiol-reactivity using glutathione or dithiothreitol (DTT) .
    • Aggregation Detection : Dynamic light scattering (DLS) identifies colloidal aggregates that non-specifically inhibit enzymes .

How do computational models predict the compound’s pharmacokinetic properties, and what are their limitations?

Advanced Research Question

  • ADME Prediction : Tools like SwissADME estimate:
    • Lipophilicity (LogP) : ~3.2 (moderate permeability) .
    • Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition) predicted via docking simulations (AutoDock Vina) .
  • Limitations :
    • Membrane Transport : Models often underestimate efflux by P-glycoprotein, requiring experimental validation (e.g., Caco-2 assays) .
    • Solubility Predictions : Calculated aqueous solubility (~10 µM) may not account for amorphous/crystalline phase differences .

What strategies resolve low crystallinity during X-ray structure determination?

Advanced Research Question

  • Co-Crystallization : Add small-molecule additives (e.g., n-octyl-β-D-glucoside) to stabilize crystal lattice interactions .
  • Temperature Gradients : Screen crystallization conditions at 4°C, 20°C, and 37°C to identify optimal nucleation kinetics .
  • Salt Formation : Convert the free base to HCl or phosphate salts to enhance crystallinity, as demonstrated for related piperazine carboxamides .

How does the electronic nature of the 3-nitrobenzenesulfonyl group influence spectroscopic characterization?

Basic Research Question

  • UV-Vis Spectroscopy : The nitro group’s strong π→π* transitions result in absorbance maxima ~270 nm (ε > 10,000 M<sup>−1</sup>cm<sup>−1</sup>) .
  • <sup>13</sup>C NMR : The sulfonyl carbon resonates at δ ~115–120 ppm, deshielded due to electron withdrawal .
  • IR Spectroscopy : Sulfonyl S=O stretches appear as sharp peaks at 1360–1380 cm<sup>−1</sup> and 1180–1200 cm<sup>−1</sup> .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question

  • Reaction Exotherms : Sulfonylation is highly exothermic; use flow chemistry or jacketed reactors for temperature control .
  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., EtOAc/hexanes) or centrifugal partition chromatography .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2 equiv sulfonyl chloride) to minimize di-sulfonylated impurities .

How can regioselectivity issues during functionalization be addressed?

Advanced Research Question

  • Protecting Groups : Temporarily protect the piperazine nitrogen with Boc or Fmoc groups to direct sulfonylation to the desired position .
  • Lewis Acid Catalysis : Use ZnCl2 or BF3·Et2O to polarize the sulfonyl chloride, enhancing selectivity .
  • Microwave-Assisted Synthesis : Short, high-temperature pulses (e.g., 100°C, 10 min) improve kinetic control over thermodynamic byproducts .

What comparative studies exist between this compound and analogs with different sulfonyl substituents?

Basic Research Question

  • Bioactivity : Analogues with 4-methylbenzenesulfonyl groups show reduced kinase inhibition (IC50 > 10 µM vs. 2.3 µM for the 3-nitro derivative) .
  • Solubility : The nitro group decreases aqueous solubility (~5 µg/mL) compared to methylsulfonyl analogs (~50 µg/mL) .
  • Metabolic Stability : Nitro groups increase susceptibility to reductase-mediated degradation, as shown in hepatocyte incubation assays .

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